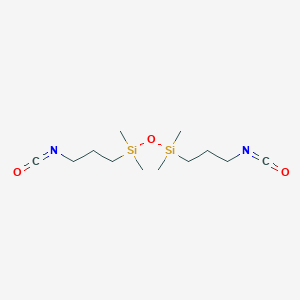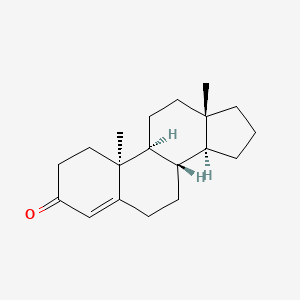![molecular formula C16H27NO4 B1601682 (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester CAS No. 488-00-6](/img/structure/B1601682.png)
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester is an organic compound with the molecular formula C16H27NO4 and a molecular weight of 297.39 g/mol . It is classified as an alkaloid and is derived from the herbs of Heliotropium indicum L . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can be synthesized through various chemical routes. One common method involves the extraction of the compound from the herbs of Heliotropium indicum L using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified to achieve a high level of purity (≥98%) .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale extraction and purification processes. The herbs are harvested and subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form . The compound is then packaged and distributed for various research and industrial applications.
化学反応の分析
Types of Reactions
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and modulating signaling pathways within cells. For example, this compound has been shown to interact with acetylcholine receptors, leading to anticholinergic effects . Additionally, it may influence other neurotransmitter systems, contributing to its sedative and anxiolytic properties.
類似化合物との比較
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can be compared with other similar alkaloids, such as platyphylline, supinine, and cynaustraline . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific molecular interactions and the range of effects it produces. The following table highlights some of the key differences:
| Compound | Molecular Formula | Major Effects |
|---|---|---|
| This compound | C16H27NO4 | Analgesic, sedative, anxiolytic |
| Platyphylline | C17H25NO3 | Anticholinergic, spasmolytic |
| Supinine | C15H23NO3 | Anticholinergic, sedative |
| Cynaustraline | C16H25NO3 | Anticholinergic, hallucinogenic |
特性
CAS番号 |
488-00-6 |
|---|---|
分子式 |
C16H27NO4 |
分子量 |
297.39 g/mol |
IUPAC名 |
[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16+/m1/s1 |
InChIキー |
AORFDVNAPHMKAU-INWMFGNUSA-N |
SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |
異性体SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC |
正規SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)


